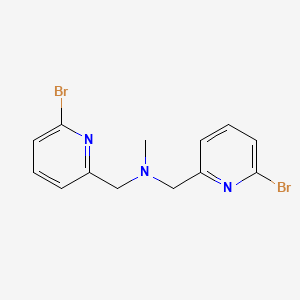

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine

Description

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2N3/c1-18(8-10-4-2-6-12(14)16-10)9-11-5-3-7-13(15)17-11/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTPEMMMUGWHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=NC(=CC=C1)Br)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion to Mesylate and Azide Intermediates

- The (6-bromo-pyridin-2-yl)methanol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (TEA).

- The mesylate undergoes nucleophilic substitution with sodium azide (NaN3) to form the organic azide.

- Reduction of the azide with triphenylphosphine (PPh3) yields the corresponding primary amine intermediate.

Coupling to Form this compound

- The primary amine intermediate is reacted with two equivalents of the mesylate derivative in an SN2 reaction.

- This step links the two 6-bromo-pyridin-2-ylmethyl groups to a methylamine core, forming the target bis-substituted amine.

- The overall yield for this sequence is reported at around 49%.

Alternative Synthetic Routes and Esterification Steps

Preparation of 6-Bromo-2-pyridyl Methyl Formate

- 6-Bromo-2-pyridyl formic acid is esterified with anhydrous methanol using p-toluenesulfonic acid as a catalyst.

- The esterification reaction is conducted under reflux for 2-8 hours.

- After reaction, the mixture is cooled, rotary evaporated, and the product is purified by recrystallization.

- This method is noted for high purity, high yield, and suitability for industrial scale production.

Synthesis of 6-Bromo-2-pyridyl Formic Acid

- Starting from 6-amino-2-methylpyridine, diazotization, bromination, and oxidation steps yield 6-bromo-2-pyridyl formic acid.

- The bromination uses hydrobromic acid and bromine under controlled temperature and molar ratios.

- Oxidation employs oxidants such as nitric acid, potassium bichromate, or potassium permanganate.

- The process is efficient with yields up to 92% and product purity above 99% by HPLC analysis.

Purification and Isolation Techniques

- Organic phases are commonly washed with water and dried over magnesium sulfate or other drying agents.

- Filtration and solvent evaporation under reduced pressure are standard.

- Final products are often isolated by chromatography (silica gel column) or recrystallization from mixed solvents.

- Rectification under reduced pressure is used to purify volatile intermediates.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| 1 | 2-bromo-6-lithiopyridine | 2,6-dibromopyridine + n-butyllithium (-78°C) | Not isolated | Lithiation step |

| 2 | (6-bromo-pyridin-2-yl)methanol | DMF formylation + NaBH4 reduction | High yield | Key alcohol intermediate |

| 3 | Mesylate derivative | MsCl + TEA | High purity | Activation for nucleophilic substitution |

| 4 | Azide intermediate | NaN3 substitution | Moderate yield | SN2 reaction |

| 5 | Primary amine intermediate | PPh3 reduction | High purity | Reduction of azide |

| 6 | This compound | Reaction of amine with 2 equiv. mesylate | ~49% overall yield | Final coupling step |

| 7 | 6-bromo-2-pyridyl methyl formate (alternative) | Esterification with p-toluenesulfonic acid catalyst, MeOH reflux | High yield, high purity | Industrially scalable esterification |

Research Findings and Industrial Relevance

- The use of p-toluenesulfonic acid as an esterification catalyst reduces side reactions compared to mineral acids, simplifying purification and improving yield.

- The multi-step lithiation and formylation route provides a reliable method to access key intermediates with high regioselectivity.

- The SN2 coupling strategy using mesylates and azides is effective for introducing amine functionalities and assembling the bis-substituted amine.

- These methods are adaptable to large-scale synthesis, with reported high purity and yields suitable for coordination chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine involves its interaction with specific molecular targets. The bromine atoms and pyridine rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine with structurally related brominated pyridine derivatives, focusing on physicochemical properties, biological activity, and synthetic utility.

Structural Analogues

<sup>a</sup> Calculated partition coefficient (logP).

<sup>b</sup> Estimated based on brominated pyridine derivatives.

<sup>c</sup> Derived from similar methyl-amine pyridines (e.g., clogP = 6.18 for compound 2 in ).

Key Comparisons

Lipophilicity and Solubility: this compound exhibits high lipophilicity (clogP ~6.0–6.5), comparable to thienopyrimidine derivatives like (2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine (clogP ~6.0). In contrast, simpler brominated pyridines (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) have lower clogP values (~2.5), enhancing their solubility but reducing membrane permeability .

Biological Activity: Methyl-amine pyridines, including the target compound, demonstrate RET kinase inhibition but suffer from lower selectivity against KDR (vascular endothelial growth factor receptor 2) compared to pyridone-based analogues (e.g., 79-fold selectivity for pyridones vs. 8-fold for methyl-amine pyridines) . Amino-pyridine scaffolds (e.g., this compound) may pose genotoxicity risks due to reactive intermediates, whereas pyridone derivatives eliminate this concern .

Synthetic Utility: Reductive amination is a common synthetic route for methyl-amine derivatives, as seen in the preparation of (2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine . The bromine atoms in this compound allow for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, a feature absent in non-halogenated analogues .

Crystallographic and Physical Properties: The tris-substituted analogue Tris[(6-bromopyridin-2-yl)-methyl]amine forms an amorphous solid with a triclinic crystal system, while the target compound’s structure remains less characterized . Single-crystal X-ray data for analogues like 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine (R factor = 0.051) confirm precise structural details, highlighting the importance of crystallography in optimizing ligand design .

Biological Activity

Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine is a compound of growing interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features two 6-bromo-pyridin-2-ylmethyl groups attached to a central amine. This configuration allows for various chemical reactions, including nucleophilic substitutions and complex formation with metal ions, enhancing its utility in biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atoms and pyridine rings contribute to its reactivity and binding affinity, which can modulate various biological pathways.

Interaction with Biological Targets

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can penetrate biological barriers and may have applications in treating conditions such as glioblastoma.

- Ligand Properties : The nitrogen atoms in the structure can coordinate with metal ions, potentially enhancing catalytic activity in biochemical reactions.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its derivatives. Key findings include:

Anticancer Research

A study highlighted the potential of related compounds in inhibiting cell proliferation in cancer cell lines. For instance:

- IC50 Values : Some derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition .

Neuropharmacological Effects

Research has indicated that certain analogs exhibit agonist activity at serotonin receptors (5-HT receptors), which could suggest potential applications in treating mood disorders .

Case Studies

- Glioblastoma Treatment : A derivative of this compound was tested for its ability to cross the blood-brain barrier and inhibit tumor growth in animal models. Results showed significant tumor size reduction compared to controls, supporting further investigation into its therapeutic potential.

- Serotonin Receptor Agonism : In vivo studies demonstrated that compounds similar to this compound exhibited higher efficacy than standard treatments like Buspirone in activating 5-HT1A receptors, suggesting a promising avenue for anxiety treatment .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 0.126 | Inhibits proliferation in MDA-MB-231 TNBC cells |

| 6-Bromo-pyridin-2-ylmethanol | >10 | Minimal activity against CYP450 |

| 2-Bromo-5-methylpyridine | 17.02 | Moderate anticancer activity |

Q & A

Q. What are the optimal synthetic routes for Bis-(6-bromo-pyridin-2-ylmethyl)-methyl-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 6-bromo-2-chloromethylpyridine and methylamine under controlled alkaline conditions. Key parameters include:

- Solvent selection : Tetrahydrofuran (THF) or acetonitrile (CH₃CN) for solubility and reactivity .

- Base optimization : Sodium hydroxide (NaOH) or Na₂CO₃ to deprotonate the amine and drive the reaction .

- Temperature : Reflux (e.g., 24–48 hours) ensures complete substitution .

Purification via column chromatography (alumina or silica) with EtOAc/hexane gradients is recommended to isolate the product from unreacted starting materials or oxidized byproducts . Yield improvements (>70%) require stoichiometric control of the amine-to-chloride ratio .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include methylene (–CH₂–) protons at δ ~3.8–4.0 ppm and aromatic protons from bromopyridine rings (δ ~7.1–8.5 ppm). Methylamine protons appear as a singlet near δ ~2.5 ppm .

- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₄Br₂N₃, m/z ~414). Isotopic patterns from bromine (1:2:1 for two Br atoms) confirm purity .

- X-ray crystallography : Resolve steric effects of bromine substituents on ligand geometry, if single crystals are obtainable .

Intermediate Research Questions

Q. How do the electronic and steric properties of the bromine substituents influence the ligand’s coordination chemistry with transition metals?

Methodological Answer:

- Electronic effects : Bromine’s electron-withdrawing nature lowers electron density at the pyridyl N-atoms, weakening metal-ligand σ-donation. Compare with methyl-substituted analogs (e.g., Bis[(6-methylpyridin-2-yl)methyl]amine) using cyclic voltammetry to assess redox activity .

- Steric effects : Bromine’s larger van der Waals radius (1.85 Å vs. 1.70 Å for methyl) may hinder metal center accessibility. Conduct comparative DFT calculations (e.g., bond angles, torsion angles) to evaluate steric crowding .

- Experimental validation : Synthesize Cr(III) or Fe(II) complexes and analyze UV-vis spectra (e.g., d-d transitions) and magnetic susceptibility to correlate ligand geometry with metal coordination .

Q. What strategies mitigate competing side reactions (e.g., oxidation, dimerization) during metal complexation?

Methodological Answer:

- Inert atmosphere : Use Schlenk lines or gloveboxes under Ar/N₂ to prevent oxidation of metal precursors (e.g., CrCl₂) .

- Solvent polarity : Polar aprotic solvents (e.g., CH₃CN) stabilize charged intermediates and suppress ligand dimerization .

- Stoichiometric control : Maintain a 1:1 metal-to-ligand ratio to avoid polynuclear byproducts. Monitor reaction progress via TLC or in-situ IR spectroscopy .

Advanced Research Questions

Q. How can this compound be tailored for catalytic applications in C–H activation or CO₂ reduction?

Methodological Answer:

- Catalytic cycle design : Incorporate the ligand into Ru or Ir complexes for C–H bond functionalization. Test catalytic turnover using deuterium-labeling experiments and kinetic isotope effects (KIE) .

- CO₂ reduction : Evaluate ligand-metal charge transfer (LMCT) under CO₂-saturated conditions using in-situ UV-vis-NIR and gas chromatography to quantify CO/HCOOH products .

- Computational modeling : Apply quantum chemical methods (e.g., DFT) to map reaction pathways and identify rate-determining steps influenced by bromine’s electronic effects .

Q. How do contradictory reports on ligand stability in acidic/basic media arise, and how can they be resolved?

Methodological Answer:

- pH-dependent stability assays : Conduct ¹H NMR titrations (pH 1–14) to track ligand decomposition (e.g., N–Br cleavage). Compare with methyl-substituted analogs to isolate bromine’s role .

- Contradiction sources : Varied solvent systems (aqueous vs. organic) or counterion effects (e.g., BF₄⁻ vs. Cl⁻) may explain discrepancies. Replicate studies under identical conditions .

- Cross-validation : Pair experimental data with ab initio molecular dynamics (AIMD) simulations to model protonation/deprotonation equilibria .

Q. What methodologies assess the ligand’s potential in stabilizing high-valent metal-oxo intermediates for oxidation catalysis?

Methodological Answer:

- EPR spectroscopy : Detect Cr(V)–oxo or Fe(IV)–oxo intermediates during catalytic cycles (e.g., H₂O₂ activation) .

- Kinetic studies : Use stopped-flow techniques to measure O–O bond cleavage rates in metal-oxo complexes .

- XAS/XANES : Probe metal oxidation states and ligand field changes during redox transitions .

Safety and Handling

Q. What protocols ensure safe handling of brominated pyridine derivatives in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of volatile brominated intermediates .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Waste disposal : Neutralize brominated byproducts with NaHSO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.